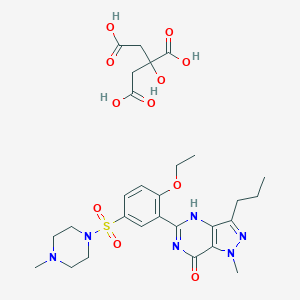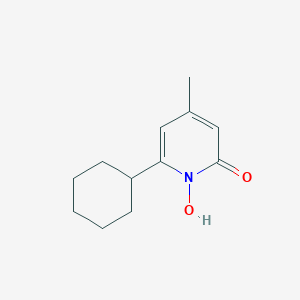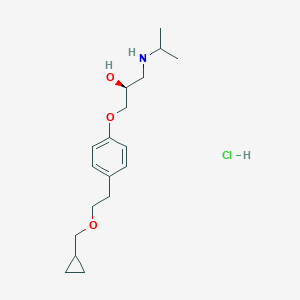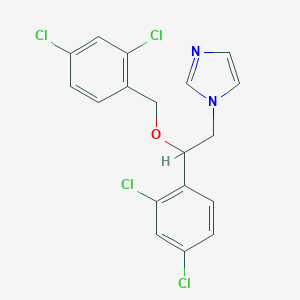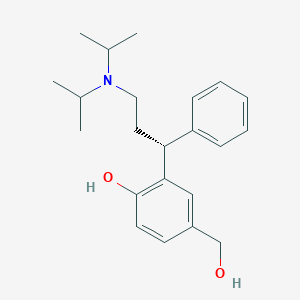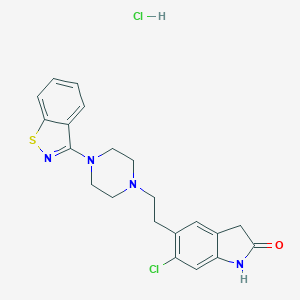
Ziprasidonhydrochlorid
Übersicht
Beschreibung
Ziprasidone hydrochloride is a benzothiazolylpiperazine derivative recognized as an atypical antipsychotic agent, primarily employed in the treatment of schizophrenia and other mood disorders. This compound exhibits a unique mechanism of action, functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor. Additionally, it inhibits the synaptic reuptake of serotonin and norepinephrine. Despite its well-documented antischizophrenic properties, the precise mechanism underlying its therapeutic effects remains partially understood, though it is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism, along with its activity against histamine H1 and alpha-1-adrenergic receptors (American Journal of Health-System Pharmacy, 2002).
Synthesis Analysis
The synthesis of Ziprasidone involves several key steps, starting from 3-chloro-1,2-benzoisothiazole combined with piperazine to form 1,2-benzoisothiazole-3-piperazine. This intermediate undergoes further transformations, including Friedel-crafts acylation and reduction, to yield the final product. The overall synthesis demonstrates an efficient pathway to ziprasidone with a yield of 50.5%, highlighting its feasible production for pharmaceutical applications (Fine Chemical Intermediates, 2010).
Molecular Structure Analysis
Ziprasidone's molecular structure is characterized by a benzothiazolylpiperazine core, essential for its pharmacological activity. The compound's efficacy and specificity towards various neurotransmitter receptors are attributed to this distinct molecular framework. The structure-activity relationship (SAR) studies have underscored the significance of the benzothiazolylpiperazine moiety in conferring antipsychotic properties, facilitating its binding to target receptors, and modulating neurotransmitter activity.
Chemical Reactions and Properties
One notable reaction in the metabolism of ziprasidone involves the reductive cleavage of the benzisothiazole moiety, leading to the formation of a novel metabolite intermediate. This process, observed in hepatic cytosolic fractions across various species including humans, rats, and dogs, signifies the drug's extensive metabolic pathway, which is crucial for its pharmacokinetics and pharmacodynamics (Drug Metabolism and Disposition, 2005).
Physical Properties Analysis
Ziprasidone hydrochloride's physical properties, such as its solubility and crystalline form, play a pivotal role in its bioavailability and therapeutic efficacy. Innovations in formulation, including amorphous, nanocrystalline, and crystalline forms, aim to enhance its absorption, particularly in the fasted state, to mitigate the food effect observed with conventional formulations. Such advancements underscore the continuous efforts to optimize ziprasidone's pharmacokinetic profile for improved patient outcomes (International Journal of Pharmaceutics, 2012).
Wissenschaftliche Forschungsanwendungen
Behandlung der Schizophrenie
Ziprasidonhydrochlorid wird hauptsächlich zur Behandlung von Schizophrenie eingesetzt, einer chronischen psychischen Störung, die durch Wahnvorstellungen, Halluzinationen und kognitive Beeinträchtigungen gekennzeichnet ist . Es wirkt durch Modulation von Neurotransmittern im Gehirn, insbesondere Dopamin und Serotonin, die in die Pathophysiologie der Schizophrenie verwickelt sind .
Management der bipolaren Störung
Diese Verbindung ist wirksam bei der Behandlung der bipolaren Störung, insbesondere von manischen Episoden. Es trägt zur Stimmungsstabilisierung bei und es wurde gezeigt, dass es die Häufigkeit und Dauer von Rückfällen bei Patienten mit dieser Erkrankung reduziert .
Agitation bei Schizophrenie
Ziprasidon-HCl wird zur schnellen Kontrolle akuter Agitation bei Patienten mit Schizophrenie eingesetzt. Seine intramuskuläre Formulierung kann Agitation schnell lindern und so in kritischen Situationen eine sofortige Intervention ermöglichen .
Neurokognitive Verbesserung
Die Forschung hat die neurokognitiven Auswirkungen von Ziprasidon bei Patienten mit chronischer Schizophrenie untersucht. Studien deuten darauf hin, dass es einen positiven Einfluss auf kognitive Funktionen haben kann, die bei Schizophrenie häufig beeinträchtigt sind .
Gehirnzielsteuerung über Nanocarrier
Innovative Forschung hat sich mit der Verwendung von Lipid-Polymer-Hybrid-Nanocarrier für die intranasale Verabreichung von Ziprasidon befasst, um die Gehirnzielsteuerung und die antipsychotische Aktivität zu verbessern. Dieser Ansatz könnte möglicherweise die Wirksamkeit des Medikaments steigern und systemische Nebenwirkungen reduzieren .
Pharmakokinetische Studien
Pharmakokinetische Studien sind entscheidend für das Verständnis der Absorption, Verteilung, des Metabolismus und der Ausscheidung von Ziprasidon-HCl. Diese Studien tragen dazu bei, Dosierungsschemata zu optimieren und die Sicherheit und Wirksamkeit des Medikaments in verschiedenen Patientenpopulationen zu gewährleisten .
Safety and Hazards
Ziprasidone has several side effects, including dizziness, drowsiness, weakness, headache, nausea, vomiting, trouble swallowing, weight gain, feeling restless or being unable to sit still, tremors, involuntary muscle movements, vision problems, or runny nose . It should not be used if you have a heart rhythm disorder, long QT syndrome, uncontrolled heart failure, or if you have recently had a heart attack .
Zukünftige Richtungen
The future directions of Ziprasidone treatment involve improving the reliability of delivering medications for schizophrenia. This includes the development of new formulation approaches such as orally dispersible tablets . Additionally, strategies such as cross-titration and abrupt change are being considered to improve the efficacy of the drug .
Wirkmechanismus
Target of Action
Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .
Mode of Action
Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.
Biochemical Pathways
It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .
Pharmacokinetics
Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .
Result of Action
The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .
Biochemische Analyse
Biochemical Properties
Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of Ziprasidone Hydrochloride is increased up to two-fold in the presence of food .
Cellular Effects
The cellular effects of Ziprasidone Hydrochloride are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, Ziprasidone Hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ziprasidone Hydrochloride involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ziprasidone Hydrochloride vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .
Metabolic Pathways
Ziprasidone Hydrochloride is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .
Transport and Distribution
The transport and distribution of Ziprasidone Hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
As a lipophilic compound, it is likely to be found in various compartments within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ziprasidone hydrochloride involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine, followed by hydrochloric acid treatment to yield Ziprasidone hydrochloride.", "Starting Materials": [ "1-(2,3-dimethylphenyl)piperazine", "4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine" ], "Reaction": [ "1-(2,3-dimethylphenyl)piperazine is reacted with 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine in the presence of a base such as potassium carbonate in a solvent such as acetonitrile.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting crude product is then treated with hydrochloric acid in a solvent such as isopropyl alcohol to yield Ziprasidone hydrochloride as a solid precipitate.", "The product is then filtered, washed with a suitable solvent such as isopropyl alcohol, and dried to yield pure Ziprasidone hydrochloride." ] } | |
CAS-Nummer |
122883-93-6 |
Molekularformel |
C21H22Cl2N4OS |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |
InChI-Schlüssel |
NZDBKBRIBJLNNT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |
Kanonische SMILES |
[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |
Andere CAS-Nummern |
122883-93-6 |
Verwandte CAS-Nummern |
146939-27-7 (Parent) |
Synonyme |
5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



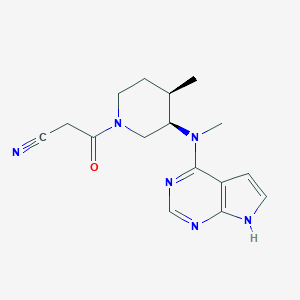
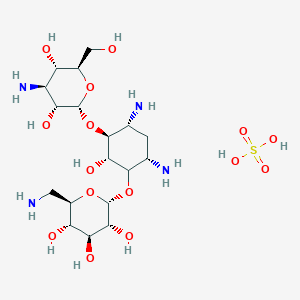

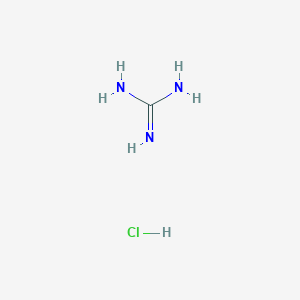
![N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride](/img/structure/B845.png)
